molecular formula C7H21O2Si3 B039712 1,1,1,3,3,5,5-Heptamethyltrisiloxane CAS No. 2895-07-0

1,1,1,3,3,5,5-Heptamethyltrisiloxane

Cat. No.: B039712
CAS No.: 2895-07-0
M. Wt: 221.5 g/mol
InChI Key: GDDVTIGTERZVBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1,1,3,3,5,5-Heptamethyltrisiloxane is an organosilicon compound with the molecular formula C7H22O2Si3. It is a colorless liquid known for its low toxicity, low surface tension, and excellent thermal stability . This compound is widely used in various industrial applications due to its unique chemical properties.

Mechanism of Action

Safety and Hazards

For safety and hazards information, please refer to the Material Safety Data Sheet (MSDS) of 1,1,1,3,3,5,5-Heptamethyltrisiloxane .

Future Directions

1,1,1,3,5,5,5-Heptamethyltrisiloxane can be used as a reagent to synthesize 3-Octyl-1,1,1,3,5,5,5-heptamethyltrisiloxane, an agricultural adjuvant and sensory performance enhancer used in cosmetic formulations . This suggests potential future directions in the fields of agriculture and cosmetics.

Biochemical Analysis

Biochemical Properties

It is known that it can be used for the aromatic C-H silylation of arenes in the presence of a platinum complex catalyst This suggests that it may interact with certain enzymes or proteins that are involved in these reactions

Molecular Mechanism

It is known to be involved in the aromatic C-H silylation of arenes , but the exact molecular interactions involved in this process are not clear

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,1,3,3,5,5-Heptamethyltrisiloxane can be synthesized through the co-hydrolysis of 1,1,1,3,3,3-hexamethyldisiloxane and 1,1,3,3-tetramethyldisiloxane under the catalysis of concentrated sulfuric acid. The reaction typically lasts for 1-4 hours . Another method involves the co-hydrolysis of 1,1,1,3,3-pentamethyldisiloxane and dimethyl dimethoxy silicane, followed by rectification to obtain the desired product .

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves the use of strong acidic cation ion exchange resins as catalysts. The optimal conditions for the highest yield include a reaction mass ratio of D H to MM of 1:13.45, a solid acid catalyst amount of 7.09%, and a reaction temperature of 62.5°C for 10 hours .

Chemical Reactions Analysis

Types of Reactions

1,1,1,3,3,5,5-Heptamethyltrisiloxane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

1,1,1,3,3,5,5-Heptamethyltrisiloxane is unique due to its specific structure and reactivity. Similar compounds include:

Properties

InChI

InChI=1S/C7H21O2Si3/c1-10(2)8-12(6,7)9-11(3,4)5/h1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDDVTIGTERZVBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)O[Si](C)(C)O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H21O2Si3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70275743
Record name 1,1,3,3,5,5,5-Heptamethyltrisiloxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70275743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2895-07-0, 1038821-58-7
Record name 1,1,1,3,3,5,5-Heptamethyltrisiloxane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002895070
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Siloxanes and Silicones, di-Me, Bu group- and hydrogen-terminated
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,1,3,3,5,5,5-Heptamethyltrisiloxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70275743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1,1,3,3,5,5-heptamethyltrisiloxane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.886
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,1,1,3,3,5,5-Heptamethyltrisiloxane
Reactant of Route 2
Reactant of Route 2
1,1,1,3,3,5,5-Heptamethyltrisiloxane
Reactant of Route 3
Reactant of Route 3
1,1,1,3,3,5,5-Heptamethyltrisiloxane
Reactant of Route 4
Reactant of Route 4
1,1,1,3,3,5,5-Heptamethyltrisiloxane
Reactant of Route 5
1,1,1,3,3,5,5-Heptamethyltrisiloxane
Reactant of Route 6
Reactant of Route 6
1,1,1,3,3,5,5-Heptamethyltrisiloxane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.